molecular formula C16H16OS B1312670 3-Phenyl-4'-thiomethylpropiophenone CAS No. 40027-88-1

3-Phenyl-4'-thiomethylpropiophenone

Cat. No.: B1312670
CAS No.: 40027-88-1
M. Wt: 256.4 g/mol
InChI Key: AQGAYFGXRQFEGI-UHFFFAOYSA-N
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Description

3-Phenyl-4’-thiomethylpropiophenone is an organic compound with the molecular formula C16H16OS It is characterized by the presence of a phenyl group, a thiomethyl group, and a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4’-thiomethylpropiophenone typically involves the reaction of 4-(methylthio)benzonitrile with phenethylmagnesium chloride in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is heated to reflux for four hours, then cooled to 0°C and quenched with water. The resulting slurry is treated with hydrochloric acid and stirred overnight. The THF is evaporated, and the residue is extracted with ethyl acetate. The organic extracts are washed, dried, filtered, and concentrated to yield the desired compound .

Industrial Production Methods: Industrial production of 3-Phenyl-4’-thiomethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for scalability, and the product is often recrystallized to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Phenyl-4’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The phenyl and propiophenone moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Methylthiophenylpropan-1-one
  • 4-Methylthiobenzaldehyde
  • 4-Methylthiobenzyl alcohol

Comparison: 3-Phenyl-4’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone This combination imparts distinct chemical reactivity and biological activity compared to similar compoundsSimilarly, 4-Methylthiobenzaldehyde and 4-Methylthiobenzyl alcohol have different functional groups, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAYFGXRQFEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463076
Record name 3-phenyl-4'-thiomethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40027-88-1
Record name 3-phenyl-4'-thiomethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(methylthio)benzonitrile (25.0 g, 0.17 mol) in THF (100 mL) under N2 atmosphere was added phenethylmagnesium chloride (1.0 M in THF, 210 mL, 0.21 mol). The solution was heated to reflux for 4 hours, cooled to 0° C., and quenched carefully with water (10 mL). The resulting slurry was treated with 6 N hydrochloric acid (200 mL) and stirred at room temperature overnight. The THF was evaporated from the mixture, and the residue was extracted with EtOAc (2×300 mL). The combined organic extracts were washed with 2M NA2CO3, dried over Na2SO4, filtered, and concentrated to give a solid material. Recrystallization from EtOAc-Hex (1:4) afforded the title compound (41.5 g, 96%) as greenish plates. mp 105° C. 1H NMR (300 MHz, CDCl3) δ 7.85 (d, J=8.5 Hz, 2H), 7.32-7.19 (m, 7H), 3.24 (t, J=6.8 Hz, 2H), 3.06 (t, J=6.8 Hz, 2H), 2.50 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 198.2, 145.8, 141.3, 133.2, 128.48, 128.42, 128.38, 126.1, 125.0,40.2,30.2, 14.7; mass spectrum (API-TIS) m/z 257 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
96%

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